N-benzyl-2-((2-isobutyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide
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Description
Molecular Structure Analysis
The molecular structure of this compound is likely complex due to the presence of multiple functional groups and a heterocyclic ring. The imidazoquinazolinone ring is a fused ring system that includes nitrogen atoms, which can participate in various interactions and can affect the compound’s reactivity .Chemical Reactions Analysis
The compound’s reactivity would be influenced by the functional groups present. For example, the thioacetamide group might be susceptible to hydrolysis, and the imidazoquinazolinone ring might participate in electrophilic substitution reactions .Scientific Research Applications
Synthesis and Anticancer Activity
- Synthesis of Novel Quinazolinone Derivatives : Research has led to the development of novel quinazolinone derivatives with significant in vitro anticancer activity. These compounds were synthesized through various chemical processes and evaluated against cancer cell lines, demonstrating promising results in inhibiting the growth of specific types of cancer cells, such as non-small cell lung cancer and CNS cancer cell lines (Berest et al., 2011).
Antibacterial and Antifungal Activities
- Antimicrobial Activity of Quinazolinone Analogues : Another study focused on the synthesis and evaluation of 3-benzyl-4(3H)quinazolinone analogues, which showed broad-spectrum antitumor activity. The study also explored molecular docking to understand the interaction of these compounds with biological targets, indicating potential applications in targeting specific pathways involved in cancer and microbial infections (Al-Suwaidan et al., 2016).
Cytotoxicity and Molecular Docking Studies
- Evaluation of Cytotoxicity and Anticancer Activity : Compounds with quinazolinone backbone have been synthesized and tested for their cytotoxicity against various cancer cell lines. These studies not only offer insights into the potential therapeutic applications of these compounds but also contribute to the understanding of their mechanism of action at the molecular level through structural activity relationship (SAR) analysis and molecular docking studies (Kovalenko et al., 2012).
Anticonvulsant Activity
- Development of Anticonvulsants : Research into quinazolinone derivatives has also extended into the exploration of their anticonvulsant properties. By synthesizing and testing various compounds, some have shown to possess weak to moderate anticonvulsant effects, suggesting the potential for further development in this area (Bunyatyan et al., 2020).
Properties
IUPAC Name |
N-benzyl-2-[[2-(2-methylpropyl)-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O2S/c1-15(2)12-19-22(29)27-21(25-19)17-10-6-7-11-18(17)26-23(27)30-14-20(28)24-13-16-8-4-3-5-9-16/h3-11,15,19H,12-14H2,1-2H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGQHAJYQXIGXDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1C(=O)N2C(=N1)C3=CC=CC=C3N=C2SCC(=O)NCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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